Introduction: The Criticality of Hydration State in Phytochemical Research
Introduction: The Criticality of Hydration State in Phytochemical Research
An In-Depth Technical Guide to the Molecular Weight Difference Between Oleanolic Acid Dihydrate and Anhydrous Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, is a subject of intense scientific scrutiny for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] It is widely distributed in the plant kingdom and is a cornerstone in the development of novel therapeutics.[1] In the laboratory and in manufacturing, oleanolic acid can be procured in two primary forms: anhydrous and as a hydrate. The seemingly minor difference of water of hydration has significant implications for experimental accuracy and reproducibility. This guide provides a detailed technical analysis of the molecular weight difference between oleanolic acid dihydrate and its anhydrous counterpart, offering field-proven insights for professionals in drug development and chemical research.
Part 1: Delineating the Molecular Architecture
The foundational step in understanding the molecular weight disparity is to first appreciate the distinct molecular composition of each form.
Anhydrous Oleanolic Acid
The anhydrous form of oleanolic acid is the pure triterpenoid molecule. Its chemical identity is defined by the molecular formula C₃₀H₄₈O₃ .[1][3] This formula accounts for 30 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms, covalently bonded to form its characteristic pentacyclic structure.
Oleanolic Acid Dihydrate
The term 'dihydrate' signifies that each molecule of oleanolic acid is associated with two molecules of water through non-covalent interactions within the crystal lattice. This association alters the overall molecular composition. The molecular formula for oleanolic acid dihydrate is represented as C₃₀H₄₈O₃·2H₂O .[4] It is crucial to recognize that these water molecules are an integral part of the solid-state structure and contribute to the overall mass of the compound.
Caption: Relationship between anhydrous and dihydrate forms of oleanolic acid.
Part 2: A Quantitative Analysis of Molecular Weight
The molecular weight is a fundamental physical property that is indispensable for accurate stoichiometric calculations in experimental protocols. The presence of water of hydration directly impacts this value.
Molecular Weight of Constituents
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Anhydrous Oleanolic Acid (C₃₀H₄₈O₃): The molecular weight of the anhydrous form is consistently reported as 456.7 g/mol .[3][5][6][7]
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Water (H₂O): A single molecule of water, consisting of two hydrogen atoms and one oxygen atom, has a molecular weight of approximately 18.015 g/mol .[8][9]
Calculating the Molecular Weight of Oleanolic Acid Dihydrate
The theoretical molecular weight of the dihydrate form can be calculated by summing the mass of the anhydrous molecule and the mass of two water molecules.
Mass of Anhydrous Oleanolic Acid + 2 * (Mass of Water) = Mass of Oleanolic Acid Dihydrate
456.7 g/mol + 2 * (18.015 g/mol ) = 492.73 g/mol
This calculated value aligns with the empirically reported molecular weight for oleanolic acid dihydrate, which is 492.74 g/mol .[4][10]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Anhydrous Oleanolic Acid | C₃₀H₄₈O₃ | 456.7 | [3] |
| Water | H₂O | 18.015 | [8][9] |
| Oleanolic Acid Dihydrate | C₃₀H₄₈O₃·2H₂O | 492.74 | [4][10] |
Part 3: The Core Difference and Its Practical Ramifications
The precise molecular weight difference between oleanolic acid dihydrate and its anhydrous form is 36.03 g/mol , which corresponds to the mass of two water molecules. Overlooking this difference can introduce significant errors in experimental design and data interpretation.
Causality Behind Experimental Choices: Molar Concentration
The most direct consequence of this molecular weight difference is in the preparation of solutions with a specific molarity. To achieve the same molar concentration, a greater mass of the dihydrate form is required compared to the anhydrous form.
Example: Preparing a 10 mM stock solution in 10 mL of a suitable solvent.
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Anhydrous (MW = 456.7 g/mol ):
-
Grams needed = (0.01 mol/L) * (0.01 L) * (456.7 g/mol ) = 0.04567 g = 45.67 mg
-
-
Dihydrate (MW = 492.74 g/mol ):
-
Grams needed = (0.01 mol/L) * (0.01 L) * (492.74 g/mol ) = 0.04927 g = 49.27 mg
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Failing to account for the water of hydration would result in preparing a stock solution with a lower-than-intended molarity, skewing all subsequent experimental results.
Self-Validating Protocol: Preparing a 10 mM Oleanolic Acid Stock Solution
This protocol outlines the necessary steps and calculations to ensure the accurate preparation of a 10 mM stock solution, serving as a self-validating system by explicitly accounting for the hydration state.
Methodology:
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Identify the Form: Check the manufacturer's certificate of analysis (CoA) to confirm whether the supplied oleanolic acid is anhydrous or a dihydrate and to verify the molecular weight.
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Calculate Required Mass: Use the appropriate molecular weight (456.7 g/mol for anhydrous; 492.74 g/mol for dihydrate) to calculate the mass needed for the desired volume and concentration.
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Weighing: Accurately weigh the calculated mass of the oleanolic acid using a calibrated analytical balance.
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Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO, ethanol) and sonicate or vortex until fully dissolved.
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Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark of the volumetric flask to reach the final desired volume.
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Labeling and Storage: Clearly label the solution with the compound name, hydration state, concentration, solvent, and date of preparation. Store under appropriate conditions as recommended by the supplier.
Caption: Workflow for accurate molar solution preparation.
Conclusion
The distinction between oleanolic acid dihydrate and anhydrous oleanolic acid extends beyond nomenclature; it is a fundamental chemical difference with a quantifiable impact on molecular weight. The presence of two water molecules in the dihydrate form increases the molecular weight by 36.03 g/mol . For researchers and drug development professionals, the rigorous application of the correct molecular weight based on the compound's hydration state is a non-negotiable prerequisite for ensuring the accuracy, validity, and reproducibility of scientific findings. Always refer to the certificate of analysis to confirm the specific form and molecular weight of the material in hand.
References
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Oreate AI Blog. (2026, January 20). Understanding the Molecular Weight of Water: H2O's Unique Properties. [Link]
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Wikipedia. Water. [Link]
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Carnegie Mellon University. Molecular Weight Calculation. [Link]
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precisionFDA. OLEANOLIC ACID. [Link]
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Quora. (2016, September 10). How do you calculate the molecular weight of water?. [Link]
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Wikipedia. Properties of water. [Link]
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The Royal Society of Chemistry. Oleanolic Acid | The Merck Index Online. [Link]
-
MP Biomedicals. Oleanolic Acid. [Link]
-
PMC. (2017, November 13). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. [Link]
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